molecular formula C18H23N3O3S2 B2877305 2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one CAS No. 2320852-21-7

2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one

Cat. No.: B2877305
CAS No.: 2320852-21-7
M. Wt: 393.52
InChI Key: MOPUBPYPHOVCPY-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one is a synthetic chemical reagent of interest in medicinal chemistry and antibacterial research. This compound features a hybrid structure combining a benzylthioether moiety with a piperidine ring that is functionalized with a methyl-imidazole sulfonyl group. The imidazole ring is a privileged scaffold in drug discovery, known for its presence in molecules with diverse biological activities. Hybrid molecules that covalently link distinct pharmacophores are a recognized strategy in the design of novel antibacterial agents to combat antibiotic resistance, particularly against multi-drug resistant pathogens . The specific research applications and mechanism of action for this compound require further investigation. Researchers may explore its potential as a building block for developing new therapeutic candidates or as a tool compound for studying biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-20-12-9-19-18(20)26(23,24)16-7-10-21(11-8-16)17(22)14-25-13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPUBPYPHOVCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with sodium thiolate to form benzylthio.

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the reaction of glyoxal with ammonia and formaldehyde.

    Formation of the Piperidine Ring: The piperidine ring is formed through the hydrogenation of pyridine.

    Coupling Reactions: The final step involves coupling the benzylthio group, imidazole ring, and piperidine ring through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application
Target Compound C₁₈H₂₄N₃O₃S₂ 394.59 Piperidine, sulfonyl, benzylsulfanyl, 1-methylimidazole Potential fungicide/signaling modulator
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one () Not specified Not specified Piperidine, thiazole, dihydroisoxazole Fungicide for crop protection
2-(1H-Benzimidazol-2-ylmethylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone () C₂₀H₂₁FN₄OS 384.5 Piperazine, benzimidazole, fluorophenyl Not specified (structural analog)
345987-82-8 () C₂₂H₂₂N₆O₂S₂ 466.58 Piperazine, dual benzimidazole-sulfanyl, acetyl Not specified (complex heterocycle)
Ki16425 () C₂₃H₂₃ClN₂O₄S 465.96 Isoxazole, chlorophenyl, sulfonyl Lysophosphatidic acid receptor antagonist

Key Observations:

Structural Diversity in Piperidine/Piperazine Derivatives: The target compound and ’s fungicide share a piperidine-ethanone backbone but differ in substituents. The sulfonyl-imidazole group in the target may enhance binding specificity compared to ’s thiazole-dihydroisoxazole motif . ’s piperazine derivative includes a fluorophenyl group, increasing polarity compared to the target’s benzylsulfanyl group, which favors lipophilicity .

Role of Sulfonyl/Sulfanyl Groups: The target’s sulfonyl group (electron-withdrawing) contrasts with ’s sulfoxide derivatives (e.g., 1f, melting point 137–138°C), which exhibit lower electrophilicity. This difference may influence reactivity in catalytic or biological systems .

Biological Implications :

  • Pharmacological agents like Ki16425 () utilize sulfonyl and aromatic groups for receptor antagonism, suggesting the target compound could interact with similar pathways (e.g., G-protein-coupled receptors) .
  • The patent in highlights the importance of piperidine derivatives in fungicidal activity, implying the target compound’s structural framework may be optimized for agrochemical applications .

Research Findings and Data

  • Thermal Stability : The melting point of ’s 1f (137–138°C) provides a benchmark; the target compound’s higher molecular weight (394.59 vs. 384.5 in ) may correlate with increased thermal stability .
  • Computational Modeling : Density functional theory (DFT) studies in could guide mechanistic insights into the target compound’s reactivity, particularly in sulfonyl-group-mediated interactions .

Biological Activity

2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a benzylthio group, an imidazole ring, and a piperidine ring, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • IUPAC Name : 2-benzylsulfanyl-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]ethanone
  • Molecular Weight : 393.52 g/mol
  • CAS Number : 2320852-21-7

The structural formula can be represented as:

C18H23N3O3S2\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S}_{2}

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperidine moieties often exhibit significant antimicrobial properties. For example, studies have shown that derivatives of imidazole can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting essential enzymes. The presence of the benzylthio group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

StudyOrganism TestedMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Properties

The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tumor growth factors.

Mechanism of Action :

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in various cancer cell lines.
Cancer Cell LineIC50 (µM)
HeLa5
MCF710

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing various physiological responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound against various pathogens demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The results suggest a promising application in treating infections resistant to conventional antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls. These findings support further investigation into its use as an adjunct therapy in cancer treatment.

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